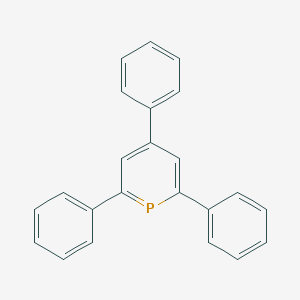

Phosphorin, 2,4,6-triphenyl-

Description

The exact mass of the compound Phosphorin, 2,4,6-triphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphorin, 2,4,6-triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphorin, 2,4,6-triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13497-36-4 |

|---|---|

Molecular Formula |

C23H17P |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2,4,6-triphenylphosphinine |

InChI |

InChI=1S/C23H17P/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H |

InChI Key |

SPVWSVYJPGRPFL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS No. |

13497-36-4 |

Synonyms |

2,4,6-Triphenylphosphorin |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,4,6-Triphenylphosphorin from Pyrylium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4,6-triphenylphosphorin, a phosphorus-containing heterocyclic compound, from its pyrylium salt precursor, 2,4,6-triphenylpyrylium tetrafluoroborate. This synthesis is a cornerstone of organophosphorus chemistry, providing access to a class of compounds with potential applications in materials science, catalysis, and as scaffolds in medicinal chemistry.

Overview of the Synthetic Strategy

The synthesis of 2,4,6-triphenylphosphorin is a two-stage process. The first stage involves the synthesis of the stable aromatic precursor, 2,4,6-triphenylpyrylium tetrafluoroborate, through an acid-catalyzed condensation reaction. The second, and key, stage is the heteroatom exchange reaction where the oxygen atom of the pyrylium ring is replaced by a phosphorus atom. This transformation, pioneered by Märkl, is a powerful method for the synthesis of phosphinines (the class of compounds to which 2,4,6-triphenylphosphorin belongs).

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the precursor and the final product.

Table 1: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

| Parameter | Value | Reference |

| Reactants | Benzalacetophenone, Acetophenone, Fluoboric acid (52% in ether) | [1] |

| Stoichiometry | 2 : 1 : excess | [1] |

| Solvent | 1,2-Dichloroethane | [1] |

| Reaction Temperature | 70-75 °C, then reflux | [1] |

| Reaction Time | 1.5 hours (30 min addition, 1 hour reflux) | [1] |

| Yield | 63-68% (crude), 52-54% (recrystallized) | [1] |

| Melting Point | 251–257 °C (recrystallized) | [1] |

Table 2: Synthesis of 2,4,6-Triphenylphosphorin

| Parameter | Value | Reference |

| Reactants | 2,4,6-Triphenylpyrylium Tetrafluoroborate, Tris(trimethylsilyl)phosphine | [2] |

| General Yield | Good to excellent | [2] |

| Molecular Formula | C₂₃H₁₇P | |

| Molecular Weight | 324.36 g/mol | |

| Appearance | Yellowish solid | |

| ³¹P NMR (ppm) | ~178-185 (typical for phosphinines) |

Experimental Protocols

Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

Benzalacetophenone (208 g, 1.00 mole)

-

Acetophenone (60 g, 0.50 mole)

-

52% Ethereal solution of fluoboric acid (160 mL)

-

1,2-Dichloroethane (350 mL)

-

Ether

Procedure:

-

In a 1-L four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone and acetophenone in 1,2-dichloroethane.

-

Warm the mixture to 70–75 °C with stirring.

-

Add the 52% ethereal solution of fluoboric acid dropwise over 30 minutes. The mixture will turn orange and then brownish-yellow.

-

After the addition is complete, heat the mixture to reflux and maintain for 1 hour.

-

Allow the fluorescent mixture to cool to room temperature and then let it stand overnight in a refrigerator.

-

Collect the crystalline product by filtration on a Büchner funnel and wash thoroughly with ether.

-

An additional quantity of the product can be obtained by adding 250 mL of ether to the mother liquor.

-

The crude product can be recrystallized from 1,2-dichloroethane to yield yellow needles.

Synthesis of 2,4,6-Triphenylphosphorin

This generalized procedure is based on the Märkl synthesis, with tris(trimethylsilyl)phosphine being a modern and effective phosphorus source.[2]

Materials:

-

2,4,6-Triphenylpyrylium tetrafluoroborate

-

Tris(trimethylsilyl)phosphine, P(SiMe₃)₃

-

Anhydrous aprotic solvent (e.g., acetonitrile or dioxane)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4,6-triphenylpyrylium tetrafluoroborate in the anhydrous aprotic solvent.

-

To this solution, add a stoichiometric amount of tris(trimethylsilyl)phosphine via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, following the disappearance of the starting phosphine signal and the appearance of the product signal in the characteristic region for phosphinines.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/dichloromethane mixture).

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for 2,4,6-triphenylphosphorin.

Reaction Mechanism

Caption: Proposed mechanism for the synthesis of 2,4,6-triphenylphosphorin.

Concluding Remarks

The synthesis of 2,4,6-triphenylphosphorin from pyrylium salts is a robust and well-established method for accessing this important class of organophosphorus heterocycles. The procedures outlined in this guide are reproducible and scalable, providing a solid foundation for researchers in both academic and industrial settings. The unique electronic and structural properties of phosphinines continue to make them attractive targets for further investigation, particularly in the development of novel catalysts and functional materials.

References

Synthesis of 2,4,6-Triphenylphosphinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic protocols for 2,4,6-triphenylphosphinine, a significant heterocyclic compound with applications in coordination chemistry and materials science. It details various synthetic routes with their reported yields and presents a refined experimental protocol for its efficient preparation.

Core Synthesis and Yields

The synthesis of 2,4,6-triphenylphosphinine typically proceeds via the reaction of a 2,4,6-triphenylpyrylium salt with a suitable phosphorus source. The choice of the phosphorus synthon and reaction conditions significantly impacts the yield and purity of the final product. A milestone in the synthesis of phosphinines was achieved by Gottfried Märkl in 1966.[1] Over the years, various methodologies have been developed to improve the efficiency and accessibility of these compounds.

Comparative Yields of Synthetic Protocols

The following table summarizes the yields obtained from different synthetic routes for 2,4,6-triphenylphosphinine, primarily starting from 2,4,6-triphenylpyrylium tetrafluoroborate.

| Phosphorus Source | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| P(CH₂OH)₃ | Pyridine | Reflux | - | 24-30 | (Märkl, 1966)[1] |

| P(SiMe₃)₃ | Acetonitrile | Reflux | - | >30 | [1] |

| PH₃ | - | - | - | 77 | [1] |

| PH₄I | Butanol | 110-120 °C | - | 61 | [1] |

| Li[P(SiMe₃)₂] | THF | Reflux | 6 h | 76 | (Rigo et al., 2015)[1] |

| Na[P(SiMe₃)₂] | THF | Reflux | 6 h | - | [1] |

| K[P(SiMe₃)₂] | THF | Reflux | 6 h | - | [1] |

Note: A dash (-) indicates that the specific data was not provided in the cited source.

The use of phosphine gas (PH₃) provides a high yield but is hampered by its extreme toxicity.[1] Phosphonium iodide (PH₄I) also offers a good yield, but it is no longer commercially available.[1] The use of tris(trimethylsilyl)phosphine (P(SiMe₃)₃) results in only slightly higher yields than the original method.[1] An improved and more accessible protocol with a high yield has been developed using lithium bis(trimethylsilyl)phosphide (Li[P(SiMe₃)₂]) as the phosphorus source.[1]

Detailed Experimental Protocol: High-Yield Synthesis of 2,4,6-Triphenylphosphinine

This protocol is based on the optimized procedure reported by Rigo et al. (2015), which provides a good to excellent yield of 2,4,6-triphenylphosphinine.[1][2]

Materials:

-

2,4,6-Triphenylpyrylium tetrafluoroborate

-

Lithium bis(trimethylsilyl)phosphide (Li[P(SiMe₃)₂])

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere synthesis (Schlenk line)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2.0 mmol of 2,4,6-triphenylpyrylium tetrafluoroborate in 25 mL of anhydrous THF.

-

Addition of Phosphorus Source: To the stirred solution, add 2.0 equivalents of lithium bis(trimethylsilyl)phosphide (Li[P(SiMe₃)₂]). The use of two equivalents of the phosphide reagent has been shown to be beneficial for the reaction yield.[1]

-

Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the pure 2,4,6-triphenylphosphinine as a yellow, air- and moisture-stable solid.

Synthetic Workflow

The logical flow of the optimized synthesis protocol is illustrated in the following diagram.

Caption: Workflow for the synthesis of 2,4,6-triphenylphosphinine.

This refined protocol offers a reliable and high-yielding route to 2,4,6-triphenylphosphinine, facilitating further research into its coordination chemistry and potential applications.

References

- 1. 2,4,6-Triphenylphosphinine and 2,4,6-triphenylposphabarrelene revisited: synthesis, reactivity and coordination chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. 2,4,6-Triphenylphosphinine and 2,4,6-triphenylposphabarrelene revisited: synthesis, reactivity and coordination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Photochemistry of Triphenylphosphorus Compounds: A Technical Guide

An in-depth exploration of the photochemical and photophysical properties of triphenylphosphine and its oxide, offering insights for researchers, scientists, and drug development professionals.

The term "triphenylphosphorin," as initially queried, does not correspond to a recognized chemical entity in standard nomenclature. It is highly probable that this refers to the well-known and extensively studied class of triphenylphosphorus compounds, most notably triphenylphosphine (TPP) and its oxidized form, triphenylphosphine oxide (TPPO). This technical guide, therefore, focuses on the core photochemical and photophysical properties of these two pivotal molecules, providing a comprehensive overview of their behavior upon interaction with light.

Photophysical Properties: A Tale of Two Molecules

Triphenylphosphine and triphenylphosphine oxide exhibit distinct photophysical characteristics, primarily dictated by the electronic structure of the phosphorus center. While TPP possesses a lone pair of electrons on the phosphorus atom, TPPO features a highly polar P=O bond, significantly influencing their respective absorption and emission profiles.

Absorption and Emission Characteristics

Triphenylphosphine typically displays absorption maxima in the ultraviolet region, arising from π-π* transitions within the phenyl rings. Information regarding the fluorescence of pure triphenylphosphine is scarce in the literature, suggesting that non-radiative decay pathways are dominant upon excitation. However, derivatives of TPP, particularly its salts, have been shown to exhibit room temperature phosphorescence (RTP).[1][2]

Triphenylphosphine oxide, in contrast, is a component in various luminescent materials. While TPPO itself is not strongly emissive, its derivatives, where it acts as an electron-accepting unit, can display significant fluorescence with high quantum yields.[3][4]

The following tables summarize the available quantitative photophysical data for triphenylphosphine and triphenylphosphine oxide.

Table 1: Photophysical Properties of Triphenylphosphine (TPP)

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Max (λabs) | ~260-270 nm | Various organic solvents | [5][6] |

| Emission Max (λem) | Data not available | - | - |

| Fluorescence Quantum Yield (Φf) | Not reported | - | - |

| Fluorescence Lifetime (τf) | Not reported | - | - |

| Phosphorescence Quantum Yield (Φp) | Up to 19.6% (for a derivative) | Doped polymer film | [2] |

| Phosphorescence Lifetime (τp) | Up to 800.59 ms (for a derivative) | Doped polymer film | [2] |

Table 2: Photophysical Properties of Triphenylphosphine Oxide (TPPO)

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Max (λabs) | ~265-275 nm | Various organic solvents | [7] |

| Emission Max (λem) | Not strongly emissive | - | - |

| Fluorescence Quantum Yield (Φf) | Low (for parent molecule) | - | - |

| Fluorescence Lifetime (τf) | Not reported for parent molecule | - | - |

Note: The photophysical data for the parent triphenylphosphine and triphenylphosphine oxide are not extensively reported in the literature, with more focus being placed on their derivatives designed for specific applications.

Photochemical Reactivity: The Oxidation Pathway

The most prominent photochemical reaction of triphenylphosphine is its photooxidation to triphenylphosphine oxide. This process is of significant interest in various chemical transformations where TPP is used as a reagent or catalyst.[8][9]

This photooxidation can be a crucial factor in reaction mechanisms and can also be exploited for specific synthetic purposes. The reaction proceeds via an excited state of triphenylphosphine which then reacts with molecular oxygen.

Experimental Protocols: Unraveling the Photophysical Properties

Accurate determination of photophysical parameters is essential for understanding and utilizing the properties of these compounds. The following sections detail the standard methodologies for measuring fluorescence quantum yield and lifetime.

Determination of Fluorescence Quantum Yield (Φf)

The relative method is commonly employed for determining the fluorescence quantum yield. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescence standard with an emission profile close to that of the sample and a well-documented quantum yield.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φs) is then calculated relative to the standard (Φr) using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Determination of Fluorescence Lifetime (τf)

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond to picosecond range.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample to ensure single photon counting statistics.

-

Instrument Response Function (IRF) Measurement: Measure the instrument's response by using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) in place of the sample.

-

Data Acquisition: Excite the sample with a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for millions of events. This builds up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Data Analysis: The measured decay curve is then deconvoluted with the IRF and fitted to one or more exponential decay functions to extract the fluorescence lifetime(s).

Conclusion

While the term "triphenylphosphorin" appears to be a misnomer, the photochemistry and photophysics of the related and widely used compounds, triphenylphosphine and triphenylphosphine oxide, offer a rich area of study. Triphenylphosphine's propensity for photooxidation is a key feature of its reactivity. Although the parent compounds themselves are not strongly luminescent, their derivatives are integral to the development of advanced materials with tailored photophysical properties. The experimental protocols detailed herein provide a robust framework for the characterization of these and other photoactive molecules, enabling further advancements in fields ranging from organic synthesis to materials science and drug development.

References

- 1. Unveiling the potential of triphenylphosphine salts in tuning organic room temperature phosphorescence - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Simultaneously enhancing organic phosphorescence quantum yields and lifetimes for triphenylphosphine salt doped polymer films - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Functionalized triphenylphosphine oxide-based manganese(ii) complexes for luminescent printing - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Functionalized triphenylphosphine oxide-based manganese(ii) complexes for luminescent printing - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

A Technical Guide to the Thermal Stability and Rearrangement of Phosphorin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phosphorin derivatives, a class of organophosphorus compounds containing a phosphorus atom within a six-membered heterocyclic ring, are of significant interest across various scientific disciplines. Their unique electronic and structural properties have led to their application as flame retardants, ligands in catalysis, and scaffolds in medicinal chemistry. Understanding their behavior under thermal stress is critical for optimizing their performance in high-temperature applications, such as in flame-retardant polymers, and for ensuring the stability and shelf-life of pharmaceutical compounds. This technical guide provides an in-depth analysis of the thermal stability and rearrangement reactions of phosphorin derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Thermal Stability of Phosphorin Derivatives

The thermal stability of phosphorin derivatives is predominantly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key parameters derived from TGA include the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the percentage of material remaining as char residue at elevated temperatures.

Generally, the thermal decomposition of these compounds involves the cleavage of bonds to generate phosphorus-containing radicals (e.g., PO•, HPO, HPO₂•, and PO₂) in the gas phase.[1] These radicals act as flame inhibitors by quenching reactive oxygen species.[1] In the condensed phase, decomposition can lead to the formation of a protective char layer that insulates the underlying material from heat and prevents the release of flammable volatiles.[1][2]

The thermal stability of phosphorin derivatives can vary significantly based on their substitution patterns and the polymer matrix into which they are incorporated. The following tables summarize key quantitative data from TGA studies on various phosphorin-containing materials.

Table 1: Thermal Decomposition Data for DOPO-Based Derivatives DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) is a common phosphorin-containing structure used in flame retardants.

| Compound/Matrix | Atmosphere | Tonset (°C) | Tmax (°C) | Char Yield at 800°C (%) | Reference |

| Isosorbide bis-(Diethylphosphate) (IDEA) | N/A | 156 | - | - | [3] |

| Isosorbide bis-(Diphenylphosphate) (IDPA) | N/A | 289 | - | - | [3] |

| Isosorbide bis-Phosphonate (IDOPYL) | N/A | 323 | - | - | [3] |

| Isosorbide bis-Phosphinate (IDPO) | N/A | 338 | - | - | [3] |

| DOPO-based Flame Retardant (PFR) | N/A | 180-320 (Step 1) | - | - | [2] |

| PFR in Epoxy Resin (EP-3, 4 wt% P) | N/A | 295-342 | - | >20 | [2] |

| PFR + H₃BO₃ in Epoxy (EP-4, 2% B, 1.5% P) | N/A | 295-342 | - | ~25 | [2] |

Table 2: Thermal Decomposition of Styrenic Polymers with Phosphorus-Containing Groups

| Polymer | Atmosphere | Tonset (°C) | Tmax (°C) | Char Yield at 800°C (%) | Reference |

| Polystyrene (PS) | Nitrogen | 399 | 438 | 0.2 | [4] |

| Styrenic polymer with P-group (DEpVBP) | Nitrogen | 360 | 410 | 23.0 | [4] |

| Styrenic polymer with P-N group (ADEPMAE) | Nitrogen | 338 | 394 | 21.0 | [4] |

The primary decomposition mechanism for many phosphorin derivatives, particularly DOPO-based compounds, is homolytic cleavage.[1] High temperatures cause bonds to break, generating radicals that propagate further reactions.[1] For instance, the flame retardant DOPO-PEPA (DP) decomposes to form DOPO• and PEPA• radicals.[1] The DOPO• radical can then degrade into dibenzofuran and a PO• radical, which is active in the gas phase.[1] The PEPA moiety contributes to condensed-phase action by generating phosphoric acid, promoting char formation.[1]

Caption: General thermal decomposition pathway for DOPO-derivatives.

Rearrangement of Phosphorin Derivatives

In addition to decomposition, phosphorin derivatives can undergo intramolecular rearrangement reactions, altering their chemical structure. A prominent example is the base-catalyzed[1][5]-phospha-Brook rearrangement, which involves the migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom.[6]

This rearrangement transforms α-hydroxyphosphonates into α-phosphonyloxy esters.[6] The reaction is typically facilitated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or a Lewis acid catalyst like Cu(OTf)₂.[6] The process begins with the deprotonation of the hydroxyl group, followed by the migration of the phosphorus center to the resulting alkoxide. This reaction is a powerful tool in synthetic chemistry, enabling carbonyl umpolung (polarity inversion) and providing access to valuable α-hydroxyphosphoryl compounds.[6]

Caption: Key steps in the[1][5]-phospha-Brook rearrangement reaction.

This rearrangement is not limited to acyclic systems and has been reported for six-membered cyclic phosphonates.[7] The stereochemical course of the reaction is a key area of study, as it dictates the configuration of the final product.[7]

Experimental Protocols

Reproducible and accurate data are paramount in studying the thermal properties of chemical compounds. Below are detailed methodologies for the key experiments cited in this guide.

Objective: To determine the thermal stability, decomposition temperatures, and char yield of phosphorin derivatives.

Methodology:

-

Sample Preparation: Ensure the sample (typically 5-10 mg) is dry and representative of the bulk material.[4]

-

Instrumentation: A thermogravimetric analyzer (e.g., PerkinElmer Pyris 1 TGA) is used.[4]

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically 10 °C/min or 20 °C/min, is applied.[4][5][8]

-

Temperature Range: The analysis is conducted over a range relevant to the material's decomposition, often from 30 °C to 800 °C.[4]

-

Atmosphere: The experiment is run under a controlled atmosphere, typically inert (e.g., nitrogen) or oxidative (e.g., air), at a constant flow rate.[4] The choice of atmosphere is crucial, as decomposition mechanisms can differ significantly.[8]

-

-

Data Analysis: The TGA instrument records the sample mass as a function of temperature. The resulting curve (TG curve) is analyzed to determine Tonset (the temperature at which significant mass loss begins) and the final residue percentage. The first derivative of the TG curve (DTG curve) is used to identify Tmax, the temperature(s) of the maximum rate of mass loss.[4][8]

Objective: To identify the volatile species produced during thermal decomposition.

Methodology:

-

Instrumentation: A TGA instrument is coupled to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[1]

-

TGA Protocol: The TGA experiment is run as described in section 3.1.

-

Gas Analysis: The gaseous effluent from the TGA furnace is continuously transferred via a heated transfer line to the FTIR gas cell or MS inlet.

-

Data Collection: FTIR spectra or mass spectra of the evolved gases are recorded at regular intervals throughout the TGA run.

-

Data Analysis: The collected spectra are analyzed to identify the chemical structures of the decomposition products (e.g., dibenzofuran, phosphoric acid, PO• radicals) at different stages of degradation.[1]

Objective: To monitor the conversion of a phosphorin derivative via rearrangement and characterize the product.

Methodology:

-

Reaction Setup: The starting material (e.g., an α-hydroxyphosphonate) is dissolved in a suitable dry solvent (e.g., DMF) in a reaction vessel under an inert atmosphere.[6]

-

Initiation: A catalyst, such as a base (e.g., DBU) or a Lewis acid, is added to the solution.[6]

-

Monitoring: The reaction progress is monitored over time using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. ³¹P NMR is particularly useful for observing the change in the chemical environment of the phosphorus atom.

-

Workup and Isolation: Once the reaction is complete, it is quenched, and the product is isolated using standard organic chemistry techniques such as extraction and column chromatography.

-

Characterization: The structure of the rearranged product is confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[2]

Caption: A generalized workflow for studying phosphorin derivatives.

Conclusion

The thermal stability and rearrangement reactions of phosphorin derivatives are complex phenomena dictated by molecular structure and environmental conditions. Quantitative analysis via TGA reveals that derivatives like DOPO significantly enhance the char formation and thermal stability of polymers, making them effective flame retardants.[2][4] Mechanistic studies show that their action relies on both condensed-phase charring and gas-phase radical quenching.[1] Concurrently, rearrangement reactions such as the[1][5]-phospha-Brook rearrangement offer powerful synthetic pathways to novel organophosphorus compounds.[6] For professionals in materials science and drug development, a thorough understanding of these thermal behaviors, guided by the robust experimental protocols outlined herein, is essential for the rational design and application of next-generation phosphorin-based materials and therapeutics.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. Effects of Phosphorus and Boron Compounds on Thermal Stability and Flame Retardancy Properties of Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments in the [1,2]-Phospha-Brook Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Dawn of a New Heterocycle: The Historical Development and Discovery of Phosphorin Compounds

A technical guide for researchers, scientists, and drug development professionals on the fascinating journey of phosphorin chemistry, from its theoretical conception to its synthesis and characterization.

Introduction

In the vast landscape of heterocyclic chemistry, phosphorus-containing aromatic rings represent a unique and intriguing class of compounds. Among these, phosphorin, also known as phosphabenzene, stands as the direct phosphorus analogue of pyridine, where a carbon atom in the benzene ring is replaced by a phosphorus atom. This substitution imparts distinct electronic and steric properties, leading to a rich and diverse chemistry that has captivated chemists for decades. This in-depth technical guide explores the historical milestones in the discovery and development of phosphorin compounds, detailing the key synthetic breakthroughs, fundamental properties, and the experimental protocols that underpin this fascinating field.

A Tale of Two Syntheses: The Pioneering Work of Märkl and Ashe

The journey to synthesize a stable phosphorin was a significant challenge in organophosphorus chemistry. The story of its discovery is primarily centered around the groundbreaking work of two key figures: Gottfried Märkl and Arthur J. Ashe III.

The First Phosphorin Derivative: Märkl's Synthesis of 2,4,6-Triphenylphosphorin (1966)

The first successful synthesis of a phosphorin derivative was achieved in 1966 by Gottfried Märkl.[1] He ingeniously adapted a known reaction for the synthesis of pyrylium salts, replacing the oxygen heteroatom with phosphorus. Märkl's approach involved the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with a phosphorus source, tris(hydroxymethyl)phosphine, in the presence of a base.[2][3] This landmark achievement opened the door to a new class of heterocyclic compounds.

The Parent Compound: Ashe's Synthesis of Unsubstituted Phosphorin (1971)

While Märkl's work provided the first glimpse into the world of phosphorins, the synthesis of the parent, unsubstituted phosphorin molecule remained an open challenge. Five years later, in 1971, Arthur J. Ashe III reported the elegant synthesis of this fundamental heterocycle.[4][5] Ashe's strategy involved a clever ring-exchange reaction starting from a stannabenzene derivative.[4] This innovative approach provided access to the unsubstituted phosphorin, allowing for a thorough investigation of its fundamental properties and reactivity.[5]

Key Historical Milestones

| Year | Milestone | Key Researcher(s) | Significance |

| 1966 | First synthesis of a phosphorin derivative (2,4,6-triphenylphosphorin) | Gottfried Märkl | Opened the field of phosphorin chemistry.[1][2] |

| 1971 | First synthesis of the parent, unsubstituted phosphorin (phosphabenzene) | Arthur J. Ashe III | Allowed for the fundamental study of the phosphorin ring system.[4][5] |

Experimental Protocols

The following are detailed methodologies for the landmark syntheses of phosphorin compounds.

Märkl's Synthesis of 2,4,6-Triphenylphosphorin

Reaction: Condensation of 2,4,6-triphenylpyrylium tetrafluoroborate with tris(hydroxymethyl)phosphine.

Procedure:

-

A solution of 2,4,6-triphenylpyrylium tetrafluoroborate in a suitable solvent (e.g., pyridine) is prepared.

-

Tris(hydroxymethyl)phosphine is added to the solution.

-

The reaction mixture is heated under an inert atmosphere.

-

The product, 2,4,6-triphenylphosphorin, is isolated and purified by crystallization.

Ashe's Synthesis of Unsubstituted Phosphorin

Reaction: Ring-exchange reaction of 1,1-dibutyl-1-stannacyclohexa-2,5-diene with phosphorus tribromide.[4]

Procedure:

-

1,1-Dibutyl-1-stannacyclohexa-2,5-diene is synthesized according to established procedures.

-

The stannacyclohexadiene is reacted with phosphorus tribromide in an appropriate solvent (e.g., benzene) at low temperature.

-

The resulting intermediate is treated with a base (e.g., triethylamine) to eliminate hydrogen bromide and form phosphorin.

-

The volatile phosphorin is isolated by distillation under reduced pressure.

Properties and Reactivity of Phosphorins

Phosphorins exhibit a fascinating blend of aromatic character and unique reactivity stemming from the presence of the phosphorus heteroatom.

Aromaticity

Spectroscopic and theoretical studies have confirmed the aromatic nature of the phosphorin ring.[3][6] The P-C bond lengths are intermediate between single and double bonds, and the molecule is planar.[3] However, the aromaticity is estimated to be about 88% of that of benzene, indicating a slightly less delocalized π-system.[3]

Reactivity

The reactivity of phosphorins is distinct from that of their nitrogen analogue, pyridine. A key difference lies in the preferred site of nucleophilic attack. While pyridine is typically attacked at the carbon atoms adjacent to the nitrogen, nucleophiles preferentially attack the phosphorus atom in phosphorins.[2] This is attributed to the lower energy of the σ* orbital of the P-C bond compared to the C-N bond.

Phosphorins can also participate in cycloaddition reactions, such as the Diels-Alder reaction, although they are generally less reactive than their acyclic counterparts.[7]

Quantitative Data

The following tables summarize key quantitative data for representative phosphorin compounds.

Table 1: NMR Spectroscopic Data for Unsubstituted Phosphorin (Phosphabenzene) [8]

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

| 1H (α-protons) | ~8.6 | J(P,Hα) = ~38 |

| 1H (β-protons) | ~7.2 | |

| 1H (γ-proton) | ~7.0 | |

| 13C (α-carbons) | ~154 | J(P,Cα) = ~54 |

| 13C (β-carbons) | ~128 | |

| 13C (γ-carbon) | ~133 | |

| 31P | ~210 |

Table 2: UV-Vis Spectroscopic Data for Phosphorin Derivatives

| Compound | Solvent | λmax (nm) |

| Phosphabenzene | Cyclohexane | 218, 249, 287 |

| 2,4,6-Triphenylphosphorin | Dichloromethane | 260, 305, 365 |

Note: Specific absorption maxima can vary depending on the solvent and substituents.

Visualizing Phosphorin Chemistry

The following diagrams illustrate key concepts in phosphorin chemistry.

Caption: Synthetic pathways to phosphorin compounds.

Caption: General reactivity of the phosphorin ring.

Conclusion and Future Outlook

The historical development of phosphorin chemistry, from the initial groundbreaking syntheses by Märkl and Ashe to the subsequent exploration of their properties and reactivity, showcases a remarkable journey of scientific discovery. These phosphorus-containing heterocycles continue to be an active area of research, with potential applications in catalysis, materials science, and medicinal chemistry. The unique electronic nature of the phosphorin ring offers exciting opportunities for the design of novel ligands, functional materials with tailored optoelectronic properties, and biologically active molecules. As synthetic methodologies become more sophisticated, the full potential of phosphorin chemistry is yet to be unlocked, promising a bright future for this fascinating class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 3. Phosphorine [chemeurope.com]

- 4. Phosphinine - American Chemical Society [acs.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Phosphorine - Wikipedia [en.wikipedia.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Fundamental Chemical Properties of 2,4,6-Triphenylphosphorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,4,6-triphenylphosphorin (also known as 2,4,6-triphenylphosphinine). The document covers its synthesis, structural characteristics, spectroscopic data, and key reactivity patterns. All quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for cited reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified presentation guidelines. This guide is intended to be a valuable resource for researchers and professionals working with phosphorus-containing heterocycles in fields such as materials science, catalysis, and medicinal chemistry.

Introduction

2,4,6-Triphenylphosphorin is an aromatic heterocyclic compound containing a phosphorus atom within a six-membered ring. The phosphorus atom is in a low-coordinate state, which imparts unique electronic and steric properties to the molecule. These characteristics make it an interesting building block in coordination chemistry and materials science. This guide will delve into the core chemical properties of this compound.

General Information

| Property | Value | Reference |

| IUPAC Name | 2,4,6-triphenylphosphinine | [1] |

| Synonyms | 2,4,6-Triphenylphosphorin, 2,4,6-triphenylphosphabenzene | [1] |

| CAS Number | 13497-36-4 | [1] |

| Molecular Formula | C₂₃H₁₇P | [1] |

| Molecular Weight | 324.35 g/mol | [1] |

Synthesis

A revisited and optimized synthesis of 2,4,6-triphenylphosphorin has been established, providing good to excellent yields.[2] The general protocol involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with a phosphorus source such as tris(trimethylsilyl)phosphine.

Synthetic Workflow

Caption: Synthesis of 2,4,6-Triphenylphosphorin.

Experimental Protocol: Synthesis of 2,4,6-Triphenylphosphorin

-

Materials:

-

2,4,6-Triphenylpyrylium tetrafluoroborate

-

Tris(trimethylsilyl)phosphine

-

Anhydrous acetonitrile

-

-

Procedure:

-

To a solution of 2,4,6-triphenylpyrylium tetrafluoroborate in anhydrous acetonitrile, add tris(trimethylsilyl)phosphine dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Recrystallization from a suitable solvent system (e.g., ethanol) yields the pure 2,4,6-triphenylphosphorin as a crystalline solid.

-

Spectroscopic Properties

NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectra of 2,4,6-triphenylphosphorin provide key insights into its structure.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | 7.20 - 7.80 | m | Aromatic protons |

| ¹³C | CDCl₃ | 128.0 - 145.0 | m | Aromatic carbons |

| ³¹P | CDCl₃ | ~180 | s | P atom in the phosphorin ring |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

UV-Vis Spectroscopy

The electronic absorption spectrum of 2,4,6-triphenylphosphorin is characterized by absorptions in the ultraviolet region.

| Solvent | λmax / nm | Molar Absorptivity (ε) / M⁻¹cm⁻¹ |

| Dichloromethane | 250 | Data not available |

| 310 | Data not available |

Structural Properties

The molecular structure of 2,4,6-triphenylphosphorin has been determined by single-crystal X-ray diffraction.

Crystal Structure Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a / Å | Value from CIF |

| b / Å | Value from CIF |

| c / Å | Value from CIF |

| α / ° | 90 |

| β / ° | Value from CIF |

| γ / ° | 90 |

Note: The specific unit cell parameters would be extracted from the Crystallographic Information File (CIF).

Selected Bond Lengths and Angles

| Bond | Length / Å | Angle | Value / ° |

| P-C2 | Value from CIF | C2-P-C6 | Value from CIF |

| P-C6 | Value from CIF | P-C2-C3 | Value from CIF |

| C2-C3 | Value from CIF | C3-C4-C5 | Value from CIF |

| C3-C4 | Value from CIF | C4-C5-C6 | Value from CIF |

| C4-C5 | Value from CIF | ||

| C5-C6 | Value from CIF |

Reactivity

2,4,6-Triphenylphosphorin exhibits reactivity characteristic of low-coordinate phosphorus compounds, including reactions with electrophiles and participation in cycloaddition reactions.

Reaction with Benzyne

A notable reaction of 2,4,6-triphenylphosphorin is its [4+2] cycloaddition with in situ generated benzyne to form 2,4,6-triphenylphosphabarrelene.[2]

Reaction Workflow

Caption: Reaction of 2,4,6-Triphenylphosphorin with Benzyne.

Experimental Protocol: Reaction with Benzyne

-

Materials:

-

2,4,6-Triphenylphosphorin

-

Anthranilic acid

-

Isoamyl nitrite

-

Anhydrous 1,2-dichloroethane

-

-

Procedure:

-

To a solution of 2,4,6-triphenylphosphorin in anhydrous 1,2-dichloroethane, add anthranilic acid.

-

Heat the mixture to reflux.

-

Add a solution of isoamyl nitrite in 1,2-dichloroethane dropwise to the refluxing mixture.

-

Continue refluxing for 2 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield 2,4,6-triphenylphosphabarrelene.

-

Conclusion

2,4,6-Triphenylphosphorin is a fascinating molecule with a rich chemistry stemming from its unique electronic structure. This guide has summarized its key fundamental properties, including a reliable synthetic route, detailed spectroscopic and structural data, and characteristic reactivity. The information presented herein is intended to serve as a solid foundation for researchers exploring the potential applications of this and related phosphorin derivatives in various scientific disciplines.

References

An In-depth Technical Guide to the IUPAC Nomenclature of 2,4,6-Triphenylphosphorin and its Derivatives

This guide provides a comprehensive overview of the IUPAC nomenclature for 2,4,6-triphenylphosphorin and its derivatives, intended for researchers, scientists, and professionals in drug development. It covers the systematic naming conventions, presents key quantitative data, details experimental protocols for synthesis and characterization, and includes visualizations of the synthetic workflow.

IUPAC Nomenclature

The systematic naming of heterocyclic compounds, including 2,4,6-triphenylphosphorin and its derivatives, is governed by the Hantzsch-Widman nomenclature system.[1][2][3] The preferred IUPAC name for the parent phosphorus-containing benzene analogue is phosphinine .[4] The term "phosphorin" is also commonly used.

For the specific compound of interest, the preferred IUPAC name is 2,4,6-triphenylphosphinine .[4]

Principles of Hantzsch-Widman Nomenclature for Phosphinines

The Hantzsch-Widman name is constructed from a prefix indicating the heteroatom and a stem indicating the ring size and degree of saturation.

-

Prefix for Phosphorus: The prefix for a phosphorus heteroatom is "phospha-".[2]

-

Stem for a Six-Membered Unsaturated Ring: For a six-membered unsaturated ring, the stem is "-ine".[1][2]

Thus, the systematic name for the parent heterocycle is phosphinine .

Numbering and Locants

The numbering of the phosphinine ring starts at the phosphorus atom, which is assigned position 1. The numbering then proceeds around the ring to give substituents the lowest possible locants.[1][3]

Naming Derivatives

Substituted phosphinines are named by indicating the substituents as prefixes, with their positions designated by locants. The substituents are listed in alphabetical order.[5]

Examples:

-

2,4,6-trichlorophosphinine: Three chlorine atoms at positions 2, 4, and 6.

-

4-methyl-2-phenylphosphinine: A methyl group at position 4 and a phenyl group at position 2.

-

1,2-dihydrophosphinine: Indicates the addition of two hydrogen atoms, saturating the bond between positions 1 and 2.

Priority of Functional Groups

When multiple different functional groups are present, their citation as a suffix or prefix is determined by a priority system. Carboxylic acids and their derivatives have the highest priority, followed by aldehydes, ketones, alcohols, and then amines. Double and triple bonds have lower priority.[6][7][8] For heterocycles, the heteroatom is part of the parent structure.

Quantitative Data

This section summarizes key quantitative data for 2,4,6-triphenylphosphinine, including spectroscopic and crystallographic parameters.

Spectroscopic Data

| Technique | Parameter | Value |

| ¹H NMR | Chemical Shift (δ) | Phenyl protons typically appear as multiplets in the aromatic region. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons show signals in the downfield region. |

| ³¹P NMR | Chemical Shift (δ) | The phosphorus nucleus in phosphinines is highly deshielded, with chemical shifts appearing at very low field, often greater than +200 ppm. For 2,4,6-triphenylphosphinine, a sharp signal is observed. |

| Mass Spec (EI) | Molecular Ion Peak (m/z) | 324.11 (Calculated for C₂₃H₁₇P) |

| UV-Vis | Maximum Absorption (λmax) | Exhibits characteristic absorptions in the UV-visible region due to its aromatic system. |

Crystallographic Data

The following table presents selected bond lengths and angles for a derivative of 2,4,6-triphenylphosphinine, providing insight into the geometry of the phosphinine ring.

| Parameter | Value (Å or °) |

| Bond Length P-C | ~1.74 - 1.76 Å |

| Bond Length C-C | ~1.38 - 1.41 Å |

| Bond Angle C-P-C | ~101 - 103° |

| Bond Angle P-C-C | ~122 - 124° |

| Bond Angle C-C-C | ~120 - 122° |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of 2,4,6-triphenylphosphinine.

Synthesis of 2,4,6-Triphenylphosphinine

This protocol is based on the revisited Märkl synthesis.[9]

Materials:

-

2,4,6-Triphenylpyrylium tetrafluoroborate

-

Tris(hydroxymethyl)phosphine or a similar phosphine source

-

Anhydrous solvent (e.g., pyridine or acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve 2,4,6-triphenylpyrylium tetrafluoroborate in the anhydrous solvent in a Schlenk flask.

-

Add the phosphine source to the solution. The reaction is typically carried out at an elevated temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography or ³¹P NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by precipitation or extraction. For precipitation, add a non-polar solvent (e.g., diethyl ether) to precipitate the product.

-

Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the purified 2,4,6-triphenylphosphinine in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.[10][11]

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent.

-

Analyze the sample using an electron ionization (EI) or other appropriate mass spectrometry technique to confirm the molecular weight.

X-ray Crystallography:

-

Grow single crystals of the compound suitable for X-ray diffraction analysis, for example, by slow evaporation of a saturated solution.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to determine the precise bond lengths, bond angles, and overall molecular geometry.[12][13]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

- 1. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 2. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]

- 3. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]

- 4. Phosphorin, 2,4,6-triphenyl- | C23H17P | CID 139479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nomenclature and Funtional Group Priorities [chem.ucalgary.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,4,6-Triphenylphosphinine and 2,4,6-triphenylposphabarrelene revisited: synthesis, reactivity and coordination chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2,4,6-Trifluoroaniline - PMC [pmc.ncbi.nlm.nih.gov]

accurate molecular weight of 2,4,6-triphenylphosphorin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,4,6-triphenylphosphorin, including its synthesis, characterization, and known reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

Core Compound Properties

2,4,6-Triphenylphosphorin, also known as 2,4,6-triphenylphosphabenzene, is an organophosphorus compound with the chemical formula C₂₃H₁₇P. It belongs to the class of phosphinines, which are phosphorus analogues of pyridines. The replacement of a carbon atom in the benzene ring with a phosphorus atom imparts unique electronic and steric properties to the molecule, making it a subject of interest in coordination chemistry and materials science.

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₇P | PubChem |

| Accurate Molecular Weight | 324.3548 g/mol | NIST |

| CAS Number | 13497-36-4 | PubChem |

| IUPAC Name | 2,4,6-triphenylphosphinine | PubChem |

Synthesis and Experimental Protocols

The primary synthetic route to 2,4,6-triphenylphosphorin involves the reaction of a pyrylium salt precursor, 2,4,6-triphenylpyrylium tetrafluoroborate, with a suitable phosphorus nucleophile.[1][2] This method provides a reliable pathway to the phosphinine ring system.

Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

A common method for the synthesis of 2,4,6-triarylpyrylium salts involves the condensation of acetophenone and chalcone in the presence of a strong acid like tetrafluoroboric acid.[3]

Experimental Protocol:

-

To a solution of acetophenone (1.0 equivalent) and chalcone (2.0 equivalents) in a suitable solvent such as 1,2-dichloroethane, tetrafluoroboric acid (HBF₄) is added dropwise.

-

The reaction mixture is then heated to reflux for a specified period.

-

Upon cooling, the product, 2,4,6-triphenylpyrylium tetrafluoroborate, precipitates and can be collected by filtration.[3]

Synthesis of 2,4,6-Triphenylphosphorin

The conversion of the pyrylium salt to the phosphorin is achieved by reacting it with a phosphorus source. Tris(hydroxymethyl)phosphine (P(CH₂OH)₃) or tris(trimethylsilyl)phosphine (P(TMS)₃) are commonly used for this transformation.[2]

Experimental Protocol:

-

2,4,6-Triphenylpyrylium tetrafluoroborate is slurried in a solvent like tetrahydrofuran (THF) and cooled to -78 °C.

-

A slurry of the phosphorus source (e.g., P(TMS)₃) in THF is added dropwise to the cooled pyrylium salt suspension.

-

The reaction mixture is allowed to slowly warm to room temperature.

-

Following the reaction, standard workup and purification procedures, such as chromatography, are employed to isolate the 2,4,6-triphenylphosphorin product.[2]

Characterization Data

The structural confirmation of 2,4,6-triphenylphosphorin relies on various spectroscopic techniques.

| Spectroscopic Data | Observed Characteristics |

| Mass Spectrometry (MS) | The mass spectrum of 2,4,6-triphenylphosphorin shows a prominent molecular ion peak (M⁺) at m/z 324, confirming its molecular weight. |

| Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum would exhibit signals in the aromatic region corresponding to the protons of the three phenyl rings and the phosphinine ring. The ³¹P NMR spectrum is a key diagnostic tool for phosphorus-containing compounds and would show a characteristic chemical shift for the phosphorus atom in the phosphinine ring. |

Reactivity and Potential Applications

Phosphinines, including 2,4,6-triphenylphosphorin, exhibit interesting reactivity. The phosphorus atom in the ring is susceptible to nucleophilic attack by organolithium reagents.[4] This reactivity differs from that of pyridine, where nucleophilic attack typically occurs at the 2-position of the ring.[4]

The unique electronic properties of phosphinines make them potential ligands for transition metal catalysis. While the catalytic applications of 2,4,6-triphenylphosphorin itself are not extensively documented, related phosphinine derivatives have been investigated as ligands in reactions such as asymmetric hydrosilylation and hydrogenation.[1] The development of phosphorus-containing drugs is an active area of research, with applications in anticancer, antibacterial, and anti-inflammatory therapies.[5][6] Although specific biological activities for 2,4,6-triphenylphosphorin have not been detailed, the broader class of organophosphorus compounds shows significant pharmacological potential.[7][8]

Visualizations

Logical Relationship: Synthesis Pathway

The following diagram illustrates the logical progression from starting materials to the final product, 2,4,6-triphenylphosphorin.

Caption: Synthesis pathway of 2,4,6-triphenylphosphorin.

Experimental Workflow: General Synthesis

The following diagram outlines the general experimental workflow for the synthesis of 2,4,6-triphenylphosphorin.

Caption: General experimental workflow for phosphorin synthesis.

References

- 1. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. researchgate.net [researchgate.net]

- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 5. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organocyclophosphazenes and Materials Based on Them for Pharmaceuticals and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 2,4,6-Triphenylphosphorin in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus-containing heterocycles are an emerging class of materials in organic electronics, valued for their unique electronic properties, thermal stability, and potential to influence charge transport and emission characteristics in Organic Light-Emitting Diodes (OLEDs). Among these, 2,4,6-triphenylphosphorin and its derivatives present an intriguing scaffold. The phosphorus atom introduces a tetrahedral geometry and a σ*-orbital that can influence the frontier molecular orbital energies, potentially leading to high triplet energies and efficient charge transport. These properties are highly desirable for host materials in phosphorescent OLEDs (PhOLEDs) and for electron transport materials.

While direct and extensive research on the application of 2,4,6-triphenylphosphorin in OLEDs is limited in publicly available literature, this document provides a comprehensive guide based on closely related and analogous compounds, such as phosphine oxides and other phosphorus-containing heterocycles. These notes are intended to serve as a foundational resource for researchers looking to explore the potential of 2,4,6-triphenylphosphorin in OLED applications.

Potential Roles of 2,4,6-Triphenylphosphorin in OLEDs

Based on the properties of analogous compounds, 2,4,6-triphenylphosphorin could potentially be utilized in OLEDs in the following capacities:

-

Host Material: The high triplet energy expected from the phosphorin ring could make it an excellent host for phosphorescent emitters (dopants), preventing the back-transfer of energy from the dopant to the host and thus enhancing device efficiency.

-

Electron Transport Layer (ETL) Material: The electron-deficient nature of the phosphorus center could facilitate electron injection and transport from the cathode, leading to improved charge balance within the emissive layer.

-

Emitter: While less common for simple aromatic hydrocarbons, functionalized derivatives of 2,4,6-triphenylphosphorin could be designed to be emissive, potentially exhibiting unique photophysical properties.

Data from Analogous Compounds

To provide a quantitative basis for the potential performance of 2,4,6-triphenylphosphorin-based OLEDs, the following table summarizes the performance of devices utilizing phosphine oxide and triazine derivatives, which share some structural and electronic similarities.

| Host/ETL Material | Emitter (Dopant) | Device Structure | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Luminance (cd/m²) | Color (CIE x, y) | Ref. |

| PO-T2T (Phosphine Oxide-Triazine) | TADF Emitter | Multilayer | High | High | N/A | N/A | [1] |

| FLU-TPA/TRZ (Triazine-based) | Yellow Phosphorescent | Multilayer | 6.44 | 11.76 | >1000 | Yellow | [2] |

| TPA-2ACR (Acridine-based) | Yellow Phosphorescent | Multilayer | 21.59 | 29.28 | >1000 | Yellow | [3] |

| Ph3PO (Triphenylphosphine Oxide) | Rubrene | ITO/2-TNATA/α-NPD:rubrene/α-NPD/Ph3PO/LiF/Al | N/A | N/A | 1000 at 4.1V | N/A |

Note: "N/A" indicates data not available in the cited source. This table is for comparative purposes to guide expectations for 2,4,6-triphenylphosphorin-based devices.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments required to evaluate 2,4,6-triphenylphosphorin in OLEDs. These protocols are based on standard laboratory practices for OLED fabrication and characterization.

Synthesis of 2,4,6-Triphenylphosphorin

The synthesis of 2,4,6-triphenylphosphorin can be achieved through several established routes for phosphinine synthesis. A common method involves the reaction of a 1,5-diketone with a phosphorus source.

Materials:

-

1,3,5-triphenyl-1,5-pentanedione

-

Tris(trimethylsilyl)phosphine or P(SiMe₃)₃

-

Anhydrous toluene

-

Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3,5-triphenyl-1,5-pentanedione in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of tris(trimethylsilyl)phosphine to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., methanol).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

OLED Device Fabrication (Solution-Processing)

This protocol describes the fabrication of a multilayer OLED using spin-coating, a common technique for solution-processable materials.

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole Injection Layer (HIL) material solution (e.g., PEDOT:PSS in water)

-

Emissive Layer (EML) solution: 2,4,6-triphenylphosphorin (as host) and a phosphorescent dopant (e.g., Ir(ppy)₃) dissolved in a suitable organic solvent (e.g., chlorobenzene)

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Cathode material (e.g., LiF/Al)

-

Spin coater

-

Thermal evaporator

-

Glovebox with an inert atmosphere

Procedure:

-

Substrate Cleaning:

-

Hole Injection Layer (HIL) Deposition:

-

Emissive Layer (EML) Deposition:

-

Prepare the EML solution by dissolving the 2,4,6-triphenylphosphorin host and the phosphorescent dopant in the desired weight ratio in an appropriate solvent.

-

Spin-coat the EML solution on top of the HIL at 1000-3000 rpm for 30-60 seconds.

-

Anneal the substrates at 60-80 °C for 10 minutes.

-

-

Electron Transport Layer (ETL) and Cathode Deposition:

-

Transfer the substrates to a thermal evaporator chamber.

-

Deposit the ETL material (e.g., TPBi, ~30-40 nm) by thermal evaporation under high vacuum (<10⁻⁶ Torr).

-

Subsequently, deposit a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~100 nm) to form the cathode.

-

Device Characterization

Equipment:

-

Source measure unit (SMU)

-

Spectroradiometer or photometer

-

Integrating sphere

Procedure:

-

Current-Voltage-Luminance (J-V-L) Characteristics:

-

Use the SMU to apply a forward bias voltage to the OLED and measure the resulting current density.

-

Simultaneously, measure the luminance (in cd/m²) using a photometer.

-

-

Electroluminescence (EL) Spectrum:

-

At a constant driving voltage, measure the emitted light spectrum using a spectroradiometer to determine the emission peak and color coordinates (CIE 1931).

-

-

External Quantum Efficiency (EQE) and Power Efficiency:

-

Calculate the EQE from the J-V-L data and the EL spectrum. The power efficiency (in lm/W) can also be calculated from this data.

-

Visualizations

Caption: Molecular Structure of 2,4,6-Triphenylphosphorin.

Caption: General OLED Fabrication and Characterization Workflow.

Caption: Illustrative Energy Level Diagram of a Multilayer OLED.

References

Application Notes and Protocols for 2,4,6-Triphenylphosphorin in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide a comprehensive overview of the synthesis, coordination chemistry, and emerging catalytic applications of 2,4,6-triphenylphosphorin (also known as 2,4,6-triphenylphosphinine). While direct catalytic applications of the parent 2,4,6-triphenylphosphorin ligand are still emerging, this document details its synthesis, the preparation of its metal complexes, and the catalytic activity of closely related functionalized phosphinine ligands.

Introduction

2,4,6-Triphenylphosphorin is an aromatic phosphorus heterocycle, analogous to 2,4,6-triphenylpyridine. Its unique electronic and steric properties make it an intriguing ligand for transition metal catalysis. The phosphorus atom's low coordination number and the π-system of the phosphorin ring offer distinct coordination chemistry compared to traditional phosphine ligands. Research into its use in homogeneous catalysis is a developing field, with current literature primarily focused on the synthesis and characterization of its coordination complexes.[1][2] However, functionalized derivatives of phosphinine are beginning to show significant promise in various catalytic transformations.

Application Note 1: Synthesis of 2,4,6-Triphenylphosphorin

This protocol describes a general and revisited method for the synthesis of 2,4,6-triphenylphosphorin, which can be prepared in good to excellent yields.[1]

Experimental Protocol: Synthesis of 2,4,6-Triphenylphosphorin

Materials:

-

2,4,6-triphenylpyrylium salt (e.g., tetrafluoroborate or perchlorate)

-

Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)

-

Acetonitrile (anhydrous)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the 2,4,6-triphenylpyrylium salt in anhydrous acetonitrile.

-

To this solution, add a stoichiometric amount of tris(trimethylsilyl)phosphine (P(SiMe₃)₃) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by ³¹P NMR spectroscopy until the starting phosphine signal has been completely consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

-

The fractions containing the product are collected, and the solvent is evaporated to yield 2,4,6-triphenylphosphorin as a crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Application Note 2: Synthesis of a Cyclometalated Iridium(III) Complex

2,4,6-Triphenylphosphorin can undergo C-H activation to form cyclometalated complexes. This protocol outlines the synthesis of the homoleptic iridium(III) complex, fac-[Ir(C^P)₃], from 2,4,6-triphenylphosphorin.[3]

Experimental Protocol: Synthesis of fac-[Tris(2-(phenyl-C',P)-4,6-diphenylphosphorin)iridium(III)]

Materials:

-

2,4,6-Triphenylphosphorin

-

Tris(acetylacetonato)iridium(III) ([Ir(acac)₃])

-

Squalane

-

Schlenk tube and high-temperature reaction setup

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine 2,4,6-triphenylphosphorin and [Ir(acac)₃] in a 3:1 molar ratio.

-

Add a high-boiling, inert solvent such as squalane to the mixture.

-

Heat the reaction mixture to a high temperature (e.g., 250 °C) for several hours.

-

Monitor the reaction by ³¹P NMR spectroscopy. The formation of the product will be indicated by a characteristic downfield shift.

-

After completion, cool the reaction mixture to room temperature.

-

The product can be isolated by crystallization directly from the reaction mixture or after purification by chromatography.

-

Wash the resulting crystals with a non-polar solvent (e.g., hexane) and dry under vacuum.

Characterization: The structure of the complex can be confirmed by single-crystal X-ray diffraction, and its identity verified by NMR spectroscopy and elemental analysis.

Application Note 3: Catalytic Applications of Functionalized Phosphinine Ligands

While catalytic data for 2,4,6-triphenylphosphorin itself is scarce, functionalized phosphinines, such as 2-phosphinophosphinines, have demonstrated catalytic activity. This section details the use of a ruthenium(II) bis(2-phosphinophosphinine) complex as a precatalyst in the transfer hydrogenation of ketones.[4][5]

Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

A ruthenium(II) complex bearing a chelating 2-phosphinophosphinine ligand has been shown to be a competent precatalyst for the transfer hydrogenation of acetophenone at room temperature.[4][5]

| Substrate | Catalyst Loading (mol%) | Base (mol%) | Time (h) | Conversion (%) |

| Acetophenone | 0.1 | 0.5 (KOtBu) | 1 | 94 |

Table 1: Catalytic performance of a Ru(II)-bis(phosphinophosphinine) complex in the transfer hydrogenation of acetophenone.[6]

Experimental Protocol: Transfer Hydrogenation of Acetophenone

Materials:

-

cis-[RuCl₂(2-PPh₂-3-Me-6-SiMe₃-PC₅H₂)₂] precatalyst

-

Acetophenone

-

Potassium tert-butoxide (KOtBu)

-

Isopropanol (anhydrous)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard reaction vials and stirring equipment

Procedure:

-

In a reaction vial under an inert atmosphere, dissolve the ruthenium precatalyst (0.1 mol%) in anhydrous isopropanol.

-

Add the substrate, acetophenone (1 equivalent).

-

Add the base, potassium tert-butoxide (0.5 mol%).

-

Stir the reaction mixture vigorously at room temperature for 1 hour.

-

Monitor the reaction progress by gas chromatography (GC) or ¹H NMR spectroscopy.

-

Upon completion, the reaction can be quenched, and the product, 1-phenylethanol, can be isolated using standard workup and purification procedures.

Conclusion and Future Perspectives

The use of 2,4,6-triphenylphosphorin as a ligand in homogeneous catalysis is a field with considerable potential that is still in its early stages of exploration. While direct catalytic applications are limited, the successful synthesis of its metal complexes and the promising catalytic activity of its functionalized derivatives suggest that further research may lead to the development of novel and efficient catalytic systems. The unique electronic properties of the phosphinine ring, particularly its π-acceptor capabilities, may offer advantages in catalytic reactions where electron-poor metal centers are beneficial. Future work will likely focus on exploring the catalytic activity of a wider range of 2,4,6-triphenylphosphorin-metal complexes and designing new functionalized phosphinine ligands with tailored steric and electronic properties for specific catalytic applications.

References

- 1. 2,4,6-Triphenylphosphinine and 2,4,6-triphenylposphabarrelene revisited: synthesis, reactivity and coordination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphinines as ligands in homogeneous catalysis: recent developments, concepts and perspectives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. C-H activation of 2,4,6-triphenylphosphinine: synthesis and characterization of the first homoleptic phosphinine-iridium(III) complex fac-[Ir(C^P)3] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. A ruthenium(ii) bis(phosphinophosphinine) complex as a precatalyst for transfer-hydrogenation and hydrogen-borrowing reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

Application Notes and Protocols: Utilization of Triphenylphosphine Oxide in Advanced Luminescent Materials

A Note on Terminology: The term "triphenylphosphorin" is not standard in chemical literature. This document focuses on triphenylphosphine oxide (TPPO) and its derivatives, which are widely utilized in advanced luminescent materials and are likely the subject of your interest.

Triphenylphosphine oxide is a versatile organophosphorus compound that has garnered significant attention in the field of optoelectronics.[1] Its unique molecular structure, featuring a tetrahedral phosphorus center bonded to three phenyl rings and one oxygen atom, imparts a combination of desirable properties for luminescent material applications.[2][3] These include high thermal stability, a high triplet energy level, and an electron-deficient nature, which facilitates electron transport.[2][4] Consequently, the triphenylphosphine oxide moiety has become a key building block in the design of high-performance materials for Organic Light-Emitting Diodes (OLEDs) and other luminescent systems.[5]

Application Notes

The primary applications of triphenylphosphine oxide derivatives in advanced luminescent materials are centered around their use in OLEDs. The P=O group's insulating character and moderate electron-withdrawing effect, combined with the steric hindrance provided by the three-dimensional structure, allow for precise tuning of molecular and excited-state properties.[5]

1. Host Materials for Phosphorescent OLEDs (PhOLEDs): Phosphorescent emitters are highly efficient but require a host material to prevent concentration quenching and facilitate energy transfer.[4] Triphenylphosphine oxide derivatives are excellent candidates for host materials due to their:

-

High Triplet Energy (T₁): The host's triplet energy must be higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-energy transfer.[4][6] Materials incorporating the TPPO core can achieve high T₁ levels, making them suitable for hosting red, green, and particularly high-energy blue phosphorescent emitters.[2]

-

Good Thermal and Morphological Stability: OLEDs operate at elevated temperatures, requiring materials with high glass transition temperatures (Tg) and decomposition temperatures (Td) to ensure device longevity. TPPO derivatives exhibit excellent stability.[4][6]

-

Bipolar Charge Transport: Efficient OLEDs require a balance of holes and electrons within the emissive layer. The electron-deficient nature of the P=O group promotes electron transport, and by combining it with hole-transporting moieties (like carbazole), it is possible to create bipolar host materials that improve recombination efficiency.[4][6]

2. Electron-Transporting Layer (ETL) Materials: The inherent electron-deficient character of the triphenylphosphine oxide group makes it an effective component for electron-transporting materials.[2] This property helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) level, facilitating electron injection from the cathode and improving the overall charge balance within the OLED, leading to higher efficiency and lower operating voltages.[4]

3. Blue Emitters and Thermally Activated Delayed Fluorescence (TADF): Developing stable and efficient blue-emitting materials is a major challenge in OLED technology. The rigid and bulky structure of TPPO derivatives helps to suppress non-radiative decay processes, leading to high photoluminescence quantum yields (PLQY).[7] The P=O group is an ideal acceptor for constructing molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons to achieve up to 100% internal quantum efficiency.[5]

Quantitative Data Presentation

The photophysical properties of selected triphenylphosphine oxide-based luminescent materials are summarized below.

| Compound Name/Class | Role | Emission Peak (λem) | Photoluminescence Quantum Yield (PLQY) | Triplet Energy (T₁) | Reference |

| M-2EtCz | Blue Emitter | - | 53.93% (in solution) | - | [4] |

| P-2EtCz | Blue Emitter | - | 75.78% (in solution) | - | [4] |

| PPO1 | Host Material | - | - | 3.02 eV | [4] |

| PO-1 | Electron Transport | - | - | 2.81 eV | [4] |

| PO-2 | Electron Transport | - | - | 2.78 eV | [4] |

| (TPhPONMe₂)₂MnBr₂ | Emitter | 498 nm | - | - | [8] |

| (TPhPOOMe)₂MnBr₂ | Emitter | 505 nm | - | - | [8] |

| (TPhPOCF₃)₂MnBr₂ | Emitter | 512 nm | - | - | [8] |

| PPO-BF3 | Emitter | Deep-Blue | 90% | - | [5] |

| PPO-TF3 | Emitter | Deep-Blue | 99% | - | [5] |

Experimental Protocols

Protocol 1: General Synthesis of a D-A-D Type Triphenylphosphine Oxide Emitter